molecular formula C7H13N3 B3358320 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine CAS No. 78881-20-6

3-(4-methyl-1H-imidazol-1-yl)propan-1-amine

Cat. No. B3358320
Key on ui cas rn: 78881-20-6
M. Wt: 139.2 g/mol
InChI Key: BJQQCZZHUZGXKN-UHFFFAOYSA-N
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Patent
US09034907B2

Procedure details

Yield: 6.1 g (62.0%) of a mixture of 2-(3-(4-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione and 2-(3-(5-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione
[Compound]
Name
mixture
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
2-(3-(4-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(3-(5-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][N:5]([CH2:7][CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[CH:6]=1.CC1N(CCCN2C(=O)C3C(=CC=CC=3)C2=O)C=NC=1>>[CH3:1][C:2]1[N:3]=[CH:4][N:5]([CH2:7][CH2:8][CH2:9][NH2:10])[CH:6]=1

Inputs

Step One
Name
mixture
Quantity
6.1 g
Type
reactant
Smiles
Step Two
Name
2-(3-(4-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CN(C1)CCCN1C(C2=CC=CC=C2C1=O)=O
Step Three
Name
2-(3-(5-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CN=CN1CCCN1C(C2=CC=CC=C2C1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1N=CN(C1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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